2-Nitrobenzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitrobenzimidazole derivatives involves various methods, including the reductive polyheterocyclization of poly-[(o-nitro)amides], as detailed by Korshak et al. (1979), where bis(o-nitroanilines) react with dichlorides of aromatic dicarboxylic acids under specific conditions (Korshak et al., 1979). Another approach is the nitration of 1,3-dihydrobenzimidazol-2-one, leading to various nitro derivatives including 4,5,6,7-tetranitro-1,3-dihydrobenzimidazol-2-one with high yields, as discussed by Tatarnikova et al. (2009) (Tatarnikova et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Nitrobenzimidazole derivatives is elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, Burlov et al. (2016) synthesized novel benzimidazole derivatives and analyzed their structures using X-ray single-crystal diffraction (Burlov et al., 2016).
Chemical Reactions and Properties
2-Nitrobenzimidazole undergoes various chemical reactions, including alkylation, thiolation, and reduction, exploring its chemical behavior and potential applications. Dyablo et al. (2012) studied the chemical properties of 1-[2(4)-nitrophenyl]aminobenzimidazoles, indicating their versatility in chemical transformations (Dyablo et al., 2012).
Physical Properties Analysis
The physical properties of 2-Nitrobenzimidazole, such as solubility, thermal stability, and density, are critical for its application in various fields. Gutowski et al. (2018) synthesized 5,5',6,6'-tetranitro-2,2'-bibenzimidazole, a compound with high thermal stability, demonstrating the importance of physical property analysis in developing new materials (Gutowski et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates and participation in catalytic processes, are essential for understanding 2-Nitrobenzimidazole's utility. Feng et al. (2018) reported the catalytic synthesis of 2-Methylbenzimidazole from 2-nitroaniline and ethanol, highlighting the chemical properties facilitating these reactions (Feng et al., 2018).
Scientific Research Applications
Tuberculostatic Activity : Thiosemicarbazide derivatives of nitrobenzimidazole have shown promising tuberculostatic activity against Mycobacterium tuberculosis. This highlights their potential applicability in the field of medical biochemistry for treating tuberculosis (Popovici et al., 2021).
DNA Binding and Anticancer Properties : Nitrophenyl derivatives of nitrobenzimidazole have been investigated for their potential anti-cancer properties. These compounds show varying patterns of DNA binding, which is significant for their potential application in cancer treatment. Their cytotoxicity against breast cancer cells indicates their potential as anti-cancer agents (Nasir et al., 2019).
Radiosensitizing Agent : 2-Nitrobenzimidazole has been evaluated as a hypoxic cell radiosensitizer, showing potential to enhance the effectiveness of radiation therapy in treating tumors. Its effect on tumor regrowth delay and tissue penetration are key aspects of this application (Wright et al., 1983).
Biological Activity and Drug Design : The design and synthesis of 2-substituted benzimidazole derivatives demonstrate their potential as dual inhibitors for specific kinases, indicating their applicability in developing anticancer drugs (Ibrahim et al., 2018).
Analytical Applications : Nitrobenzimidazole derivatives have been used in analytical chemistry, particularly in the determination of these compounds in various solutions using techniques like polarography and voltammetry. This has implications for environmental monitoring and pharmaceutical analysis (Álvarez-Lueje et al., 2009).
Antimycotic and Genotoxicity Studies : Some nitrobenzimidazole derivatives have been synthesized and evaluated as novel antimycotics, and their genotoxicity has been assessed in various tests, indicating their potential in developing new antimycotic drugs (Hrelia et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDQDCPEZRVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205706 | |
Record name | 2-Nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzimidazole | |
CAS RN |
5709-67-1 | |
Record name | 2-Nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5709-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002703981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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